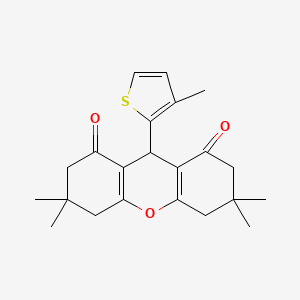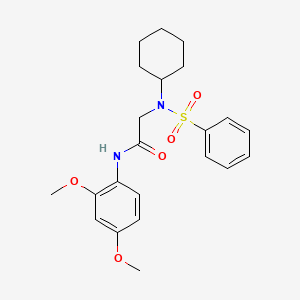![molecular formula C17H14BrN3OS B3466993 5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3466993.png)
5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide
Overview
Description
5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase known as CDK9, which is involved in the regulation of gene transcription. The compound has been shown to have a number of potential applications in the field of cancer research, as well as in the study of various other diseases and conditions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide involves the inhibition of CDK9. CDK9 is a protein kinase that is involved in the regulation of gene transcription. It phosphorylates the C-terminal domain of RNA polymerase II, which is required for the transcription of most protein-coding genes. Inhibition of CDK9 prevents the phosphorylation of RNA polymerase II, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of CDK9. Inhibition of CDK9 leads to the downregulation of a number of genes that are involved in cell cycle progression, DNA repair, and apoptosis. This can lead to the inhibition of cell proliferation and the induction of cell death. In addition to its effects on gene transcription, the compound has also been shown to have anti-inflammatory effects and to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide is its specificity for CDK9. This allows for the selective inhibition of gene transcription and the study of its effects on cellular processes. However, the compound is also associated with some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, its effects on gene transcription can be influenced by a number of factors, including the cellular context and the presence of other proteins that interact with CDK9.
Future Directions
There are a number of potential future directions for research on 5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide. One area of interest is the development of more potent and selective inhibitors of CDK9. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the study of the compound's effects on other cellular processes, such as DNA repair and apoptosis. Finally, there is also interest in the development of new drug delivery systems that could improve the pharmacokinetics and bioavailability of the compound in vivo.
Scientific Research Applications
5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential applications in cancer research. It has been shown to be a potent inhibitor of CDK9, which is a key regulator of gene transcription. CDK9 is overexpressed in many types of cancer, and its inhibition has been shown to have a therapeutic effect in preclinical models of cancer. In addition to its potential use in cancer research, the compound has also been studied for its potential applications in the treatment of viral infections, inflammatory diseases, and neurological disorders.
properties
IUPAC Name |
5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-10-3-5-12(6-4-10)15-11(2)23-17(20-15)21-16(22)13-7-14(18)9-19-8-13/h3-9H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLODPQKSJMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CN=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3466912.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(4-morpholinyl)acetamide]](/img/structure/B3466916.png)
![4-(4-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-phthalazinyl)benzamide](/img/structure/B3466928.png)
![ethyl [4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B3466932.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B3466941.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3466945.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3466951.png)

![4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3466964.png)

![2-bromo-3,4,5-trimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3466991.png)
![N-{4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B3467009.png)
![3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3467017.png)
![8-ethoxy-6-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B3467020.png)